molecular formula C22H21ClN6O2 B11970831 4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B11970831
M. Wt: 436.9 g/mol
InChI Key: IJTLAEQJCTYJFP-MSXFZWOLSA-N
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Description

4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C22H21ClN6O2 and a molecular weight of 436.905 . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

The synthesis of 4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the reaction of 4-Methylbenzaldehyde with 7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other hydrazones and benzaldehyde derivatives. Compared to these, 4-Methylbenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C22H21ClN6O2

Molecular Weight

436.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C22H21ClN6O2/c1-14-8-10-15(11-9-14)12-24-26-21-25-19-18(20(30)28(3)22(31)27(19)2)29(21)13-16-6-4-5-7-17(16)23/h4-12H,13H2,1-3H3,(H,25,26)/b24-12-

InChI Key

IJTLAEQJCTYJFP-MSXFZWOLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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